

# Delphinidin 3-glucoside chloride as a standard for phytochemical analysis

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Compound of Interest

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# Delphinidin 3-glucoside chloride: A Standard for Phytochemical Analysis

**Application Note and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Delphinidin 3-glucoside chloride** is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] As a primary reference standard, it is crucial for the accurate identification and quantification of anthocyanins in various matrices, including plant extracts, food products, and biological samples. Its well-characterized physicochemical properties and high purity make it an indispensable tool in phytochemical analysis, quality control, and research into the biological activities of anthocyanins.[3]

This document provides detailed application notes and experimental protocols for the use of **Delphinidin 3-glucoside chloride** as a standard in phytochemical analysis. It also summarizes its key physicochemical properties and explores its role in modulating cellular signaling pathways.

# **Physicochemical Properties and Handling**



**Delphinidin 3-glucoside chloride** is a crystalline solid.[4] Proper handling and storage are essential to maintain its integrity as a reference standard.

Table 1: Physicochemical Properties of Delphinidin 3-glucoside chloride

| Property              | Value   | Reference |
|-----------------------|---|-----------|
| Synonyms              | Delphinin chloride, Myrtillin<br>chloride, Delphinidin 3-O-β-D-<br>glucoside chloride | [5]       |
| CAS Number            | 6906-38-3   | [5]       |
| Molecular Formula     | C21H21ClO12   | [3][5][6] |
| Molecular Weight      | 500.84 g/mol  | [5]       |
| Appearance            | Crystalline solid   | [4]       |
| Purity                | ≥95.0% (HPLC)   |           |
| UV/Vis Maximum (λmax) | 279, 353, 541 nm  | [4]       |

#### Storage and Stability:

For long-term storage, **Delphinidin 3-glucoside chloride** powder should be kept in a well-closed container, protected from light and moisture, at -20°C.[6][7] Under these conditions, it is stable for at least four years.[4] Stock solutions can be prepared in advance and stored as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[6] It is recommended to prepare and use aqueous solutions on the same day.[4] Anthocyanins are generally more stable in acidic conditions and less stable at higher pH and elevated temperatures due to hydrolysis of the glycosidic bond.[8]

#### Solubility:

**Delphinidin 3-glucoside chloride** is soluble in organic solvents such as DMSO (approx. 10 mg/ml) and dimethylformamide (approx. 1.5 mg/ml).[4] It is also soluble in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 0.2 mg/ml.[4] The aglycone, delphinidin, is most soluble in methanol, followed by water and ethanol, and least soluble in acetone.[9]



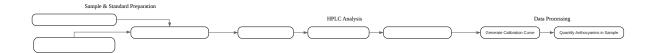
## **Experimental Protocols**

**Delphinidin 3-glucoside chloride** is a versatile standard for various analytical techniques. Below are detailed protocols for its use in HPLC, LC-MS/MS, and spectrophotometry.

# **High-Performance Liquid Chromatography (HPLC) for Quantification**

HPLC is a widely used method for the separation and quantification of anthocyanins.

Workflow for HPLC Analysis



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Caption: Workflow for anthocyanin quantification using HPLC.

#### Protocol:

- Preparation of Standard Solutions:
  - Prepare a stock solution (e.g., 100 µg/mL) of Delphinidin 3-glucoside chloride by dissolving an accurately weighed amount in methanol.[10]
  - From the stock solution, prepare a series of working standard solutions (e.g., 0.625, 1.25, 2.5, 5.0, and 10.0 mg/kg) by dilution with the mobile phase.[11]
- Sample Preparation (Example for Plant Material):



- Weigh a precise amount of the homogenized sample (e.g., 0.1 g of dry sample) into a flask.[11]
- Add an appropriate extraction solvent, such as methanol containing 2.0% HCI.[11]
- Sonicate or agitate the mixture to ensure thorough extraction.
- Centrifuge the extract and collect the supernatant.
- Filter the supernatant through a 0.45 μm membrane filter before injection.[10]
- HPLC Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 μm particle size).[10]
  - Mobile Phase: A gradient of solvent A (e.g., 1% acetic acid or 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).[10][12]
  - Gradient Program:
    - A typical gradient might start at a low percentage of solvent B, increasing linearly to elute the compounds of interest, followed by a wash and re-equilibration step.[12]
  - Flow Rate: 0.4 mL/min.[12]
  - Injection Volume: 20 μL.[12]
  - Detection: Diode-array detector (DAD) or UV-Vis detector at 520 nm.
  - Column Temperature: 40°C.[11]
- · Quantification:
  - Generate a calibration curve by plotting the peak area of the **Delphinidin 3-glucoside chloride** standards against their concentrations.
  - Determine the concentration of Delphinidin 3-glucoside in the sample by comparing its peak area to the calibration curve.



Table 2: HPLC Method Validation Parameters

| Parameter                        | Typical Value             | Reference |
|----------------------------------|---------------------------|-----------|
| Linearity (R²)                   | ≥0.99                     | [11]      |
| LOD                              | 47 ng/mL (in rat plasma)  | [10]      |
| LOQ                              | 213 ng/mL (in rat plasma) | [10]      |
| Recovery                         | 80.377% (in rat plasma)   | [10]      |
| Precision (Intra- and Inter-day) | < 9.42%                   | [11]      |

## **LC-MS/MS** for Sensitive Quantification

For highly sensitive and selective quantification, especially in complex matrices like plasma and urine, LC-MS/MS is the method of choice.

#### Protocol:

- Standard and Sample Preparation:
  - Prepare standard solutions as described for the HPLC method.
  - For biological samples (plasma, urine), a solid-phase extraction (SPE) step is typically required to clean up the sample and concentrate the analytes.[13][14]
- LC-MS/MS Conditions:
  - LC System: A UHPLC or HPLC system.
  - Column: A C18 reversed-phase column (e.g., 2.1 x 30 mm, 1.7 μm particle size).[15]
  - Mobile Phase: A gradient of solvent A (e.g., water with 1% formic acid) and solvent B (e.g., acetonitrile with 1% formic acid).[15]
  - Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization
     (ESI) source.[15]



- Ionization Mode: Positive ion mode.[15]
- Detection Mode: Multiple Reaction Monitoring (MRM).[13][14] The specific precursor and product ion transitions for Delphinidin 3-glucoside would need to be optimized on the specific instrument.

Table 3: LC-MS/MS Method Validation Parameters for Human Plasma and Urine

| Parameter  | Typical Value           | Reference |
|--|-------------------------|-----------|
| Linearity (r)                                    | ≥0.998 (0.20-200 ng/mL) | [13]      |
| LOD  | 0.10 ng/mL              | [13]      |
| Precision and Accuracy (Intra-<br>and Inter-day) | ≤14.6%                  | [13]      |
| Recovery   | 80.0-110.4%             | [13]      |

## **Spectrophotometry for Total Anthocyanin Content**

The pH differential method is a simple and cost-effective spectrophotometric method for determining total anthocyanin content.

#### Protocol:

- Reagent Preparation:
  - pH 1.0 Buffer: 0.025 M potassium chloride, pH adjusted to 1.0 with HCl.[16]
  - pH 4.5 Buffer: 0.4 M sodium acetate, pH adjusted to 4.5 with HCl.[16]
- Standard Preparation:
  - Prepare a stock solution of Delphinidin 3-glucoside chloride in the pH 1.0 buffer.
  - Prepare a series of dilutions to generate a standard curve.
- Sample Preparation:



- Extract anthocyanins from the sample using a suitable solvent (e.g., ethanol and 0.1M HCl, 85:15 v/v).[16]
- Dilute an aliquot of the sample extract with the pH 1.0 buffer and another aliquot with the pH 4.5 buffer.[16]

#### Measurement:

- Measure the absorbance of both the pH 1.0 and pH 4.5 diluted samples at the λmax of Delphinidin 3-glucoside (around 520 nm) and at 700 nm (to correct for haze).[16]
- The absorbance (A) is calculated as:  $A = (A_{520}nm A_{700}nm)pH 1.0 (A_{520}nm A_{700}nm)pH 4.5.$

#### Quantification:

- Calculate the total anthocyanin concentration, expressed as Delphinidin 3-glucoside
   chloride equivalents, using the molar extinction coefficient for Delphinidin 3-glucoside and
   the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x I) where:
  - A = Absorbance
  - MW = Molecular weight of Delphinidin 3-glucoside chloride (500.84 g/mol )
  - DF = Dilution factor
  - $\varepsilon$  = Molar extinction coefficient of Delphinidin 3-glucoside
  - I = Pathlength in cm (typically 1 cm)

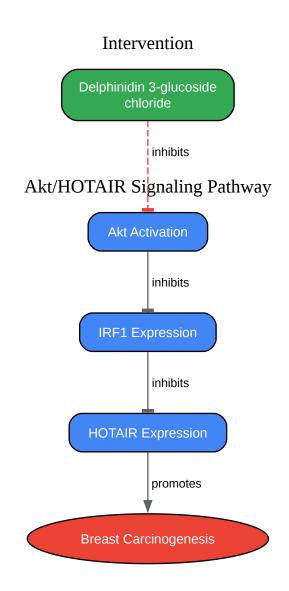
## **Biological Activity and Signaling Pathways**

Delphinidin 3-glucoside exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Akt/HOTAIR Signaling Pathway in Breast Carcinogenesis:



Delphinidin 3-glucoside has been shown to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway.[17] It down-regulates the expression of the long non-coding RNA HOTAIR by repressing Akt activation, which in turn promotes the expression of interferon regulatory factor-1 (IRF1).[17] IRF1 then binds to the HOTAIR promoter, inhibiting its transcription.[17][18]



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Caption: Inhibition of the Akt/HOTAIR pathway by **Delphinidin 3-glucoside chloride**.

Other Reported Activities:



- EGFR Inhibition: Delphinidin 3-glucoside chloride inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC<sub>50</sub> of 2.37 μM.[1]
- Apoptosis Induction: It induces apoptosis in B-cell chronic lymphocytic leukemia cells through redox-sensitive caspase 3 activation.[1]
- Platelet Aggregation Inhibition: It inhibits platelet aggregation stimulated by ADP, collagen, or TRAP by inhibiting AMPK phosphorylation.[1]

## Conclusion

**Delphinidin 3-glucoside chloride** is a high-purity primary reference standard essential for the accurate analysis of anthocyanins in diverse research and industrial applications. Its well-documented physicochemical properties and the availability of validated analytical methods make it a reliable tool for phytochemical analysis. Furthermore, its significant biological activities, including the modulation of critical signaling pathways, underscore its importance in drug discovery and development. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals in utilizing **Delphinidin 3-glucoside chloride** as a standard for their analytical and research needs.

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